molecular formula C12H13N3O4 B8709458 2-(Boc-amino)-5-nitrobenzonitrile

2-(Boc-amino)-5-nitrobenzonitrile

Cat. No.: B8709458
M. Wt: 263.25 g/mol
InChI Key: HQKGBDHOADBBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

tert-butyl N-(2-cyano-4-nitrophenyl)carbamate

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13/h4-6H,1-3H3,(H,14,16)

InChI Key

HQKGBDHOADBBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in the substituents at the 2-amino and 5-nitro positions. Examples include:

  • 2-(Benzylamino)-5-nitrobenzonitrile: Benzyl group replaces Boc, with CAS 85020-88-8 .
  • 2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile : Thioether linkage at the 2-position (CAS 78940-73-5) .
  • 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile: Amidine group with dimethyl substitution .
  • 2-(Cyclooctylamino)-5-nitrobenzonitrile: Cyclooctyl substituent (C15H19N3O2) .
Table 1: Structural and Physical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups CAS Number
2-(Boc-amino)-5-nitrobenzonitrile Not reported Not reported Boc-protected amine, nitrile, nitro Not available
2-(Benzylamino)-5-nitrobenzonitrile 253.26 Not reported Benzylamine, nitrile, nitro 85020-88-8
2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile 290.72 Not reported Thioether, nitro, nitrile 78940-73-5
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile 218.21 Not reported Amidine, nitro, nitrile Not available
2-Amino-4-nitrobenzonitrile 163.13 Not reported Free amine, nitrile, nitro 87376-25-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.